molecular formula C10H12ClN5O3 B11475237 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11475237
M. Wt: 285.69 g/mol
InChI Key: OXSALHACPDVOCZ-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Oxadiazole ring formation: The chlorinated pyrazole is reacted with a nitrile oxide to form the oxadiazole ring.

    Carboxamide formation: Finally, the oxadiazole intermediate is reacted with an amine, such as 2-methoxyethylamine, to form the desired carboxamide.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-ethoxyethyl)-1,2,4-oxadiazole-5-carboxamide: This compound has an ethoxyethyl group instead of methoxyethyl, which may influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H12ClN5O3/c1-18-3-2-12-9(17)10-14-8(15-19-10)6-16-5-7(11)4-13-16/h4-5H,2-3,6H2,1H3,(H,12,17)

InChI Key

OXSALHACPDVOCZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)Cl

Origin of Product

United States

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